molecular formula C26H34N2OS B14920319 (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone

Cat. No.: B14920319
M. Wt: 422.6 g/mol
InChI Key: WPYCCSDWVUEJDE-UHFFFAOYSA-N
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Description

The compound “(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone” is a bis-piperidinyl methanone derivative characterized by a central carbonyl group linking two piperidine rings. One piperidine ring is substituted with a benzyl group at the 4-position, while the other bears a 4-(methylsulfanyl)benzyl moiety at the 1-position. The methylsulfanyl (SCH₃) group introduces a sulfur atom, which may influence electronic properties and bioavailability compared to analogs with nitro, hydroxy, or halide substituents.

Properties

Molecular Formula

C26H34N2OS

Molecular Weight

422.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2OS/c1-30-25-11-9-23(10-12-25)19-27-15-5-8-24(20-27)26(29)28-16-13-22(14-17-28)18-21-6-3-2-4-7-21/h2-4,6-7,9-12,22,24H,5,8,13-20H2,1H3

InChI Key

WPYCCSDWVUEJDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes controlled oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives, a transformation critical for modulating electronic and steric properties.

Reaction Reagents/Conditions Product Notes
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–25°C, 2–4 h(4-Benzylpiperidin-1-yl){1-[4-(methylsulfinyl)benzyl]piperidin-3-yl}methanoneSelective oxidation with retention of other functional groups.
Sulfone formationmCPBA (2 eq), DCM, 0°C → rt, 12 h(4-Benzylpiperidin-1-yl){1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}methanoneComplete conversion requires excess oxidant; yields >85% reported.

These reactions are pivotal for structure-activity relationship (SAR) studies in drug discovery, as sulfoxides/sulfones alter polarity and binding affinity.

Reactivity of the Methanone Group

The central ketone participates in nucleophilic additions and reductions, though steric hindrance from adjacent piperidine rings may limit reactivity.

Reaction Reagents/Conditions Product Notes
Ketone reductionLiAlH₄ (2 eq), THF, 0°C → reflux, 6 h(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanolYields ~60%; competing side reactions observed due to steric bulk .
Grignard additionCH₃MgBr (3 eq), Et₂O, −78°C, 1 hTertiary alcohol derivativeLimited by poor accessibility of the carbonyl group; low yields (~30%) .

Reduction to secondary alcohols is more feasible than nucleophilic additions, as demonstrated in analogous benzoylpiperidine systems .

Piperidine Nitrogen Functionalization

The tertiary amine nitrogens in the piperidine rings can undergo alkylation or acylation under forcing conditions.

Reaction Reagents/Conditions Product Notes
N-AlkylationBenzyl bromide (2 eq), K₂CO₃, DMF, 80°C, 24 hQuaternary ammonium saltRequires phase-transfer catalysts; yields ~40%.
N-AcylationAcetic anhydride (3 eq), pyridine, 140°C, 2 hN-Acetylated derivativeSide-product formation minimized via in situ acid scavenging .

Alkylation is less efficient compared to acylation due to steric hindrance, as observed in related piperidine-based scaffolds .

Stability Under Hydrolytic and Thermal Conditions

The compound demonstrates moderate stability in acidic/basic environments, with degradation pathways dependent on pH.

Condition Observation Degradation Products Reference
1M HCl, reflux, 6 hPartial hydrolysis of sulfanyl groupDes-methylsulfanyl analogDegradation ≤20% under mild conditions.
1M NaOH, rt, 24 hNo observable decompositionKetone and amine groups remain intact.
Thermal stress (150°C, 1 h)Decomposition via retro-Friedel-Crafts pathwayFragmented piperidine derivativesStability limited above 120°C .

Comparative Reactivity with Analogous Compounds

The methylsulfanyl-benzyl substituent distinguishes this compound from related derivatives.

Compound Key Reaction Outcome
N-(4-Methylbenzoyl)-4-benzylpiperidine Friedel-Crafts acylationHigher yields due to reduced steric hindrance
(4-Benzylpiperidin-1-yl)(4-fluorophenyl)methanone Electrophilic aromatic substitutionFluorine-directed meta-substitution

Biological Activity

The compound (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone is a complex piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₂OS
  • Molecular Weight : 321.45 g/mol

This compound features two piperidine rings, a benzyl group, and a methylsulfanyl substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. CNS Activity

Research indicates that compounds with piperidine structures often exhibit central nervous system (CNS) effects. For instance, derivatives similar to this compound have shown both stimulant and depressant effects in animal models. The dual activity suggests potential applications in treating mood disorders or anxiety-related conditions .

2. Receptor Interaction

The compound is hypothesized to interact with various receptors, including:

  • Dopamine Receptors : Piperidine derivatives are known to influence dopamine pathways, which are critical in managing disorders like schizophrenia and Parkinson's disease.
  • Muscarinic Receptors : Some studies suggest that modifications to the piperidine structure can enhance antagonistic effects on muscarinic receptors, which may be beneficial in treating cognitive deficits associated with neurological disorders .

3. Anticancer Properties

Preliminary studies have indicated that similar benzoylpiperidine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that the compound may possess potential anticancer properties worthy of further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the methylsulfanyl group significantly impacts the binding affinity and selectivity towards specific receptors.
  • Piperidine Modifications : Changes in the piperidine ring can lead to variations in CNS activity, indicating that fine-tuning these structures could enhance therapeutic efficacy .

Case Studies

Several case studies highlight the potential applications of compounds related to this compound:

  • Antidepressant Activity : A study demonstrated that certain benzylpiperidine derivatives exhibited significant antidepressant effects in rodent models, suggesting a promising avenue for developing new treatments for depression .
  • Neuroprotective Effects : Another study indicated that modifications to piperidine structures led to enhanced neuroprotective properties, particularly against oxidative stress in neuronal cells .

Comparison with Similar Compounds

Structural Analogues

The target compound shares a bis-piperidinyl methanone scaffold with several derivatives reported in the evidence. Key structural variations include:

Compound Substituents Functional Groups Key Structural Differences Reference
Target 4-Benzyl, 4-(methylsulfanyl)benzyl Methanone, SCH₃ Unique sulfur-containing substituent N/A
4-Benzyl, 3-methylbenzyl Methanone, CH₃ Methyl group at meta position on benzyl
(Compound 19) 4-Benzyl, 1,5-diphenylpyrazole Methanone, pyrazole Pyrazole ring replaces piperidine
(Compound 7q) 4-Benzyhydrylpiperazinyl, 4-nitrophenylsulfonyl Methanone, NO₂ Nitro and sulfonyl groups
(Compound 3) Phenylthio, hydroxybenzoyl Methanone, SPh, OH Phenylthio and hydroxy groups

Key Observations :

  • Unlike pyrazole-containing derivatives (), the target retains both piperidine rings, which may affect conformational flexibility and receptor binding .
Physicochemical Properties

The methylsulfanyl group impacts solubility, logP, and molecular weight compared to analogs:

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
Target C₂₇H₃₄N₂OS 434.64 g/mol ~3.5 Low (lipophilic)
C₂₆H₃₂N₂O 388.55 g/mol ~3.0 Moderate
(19) C₂₈H₂₈N₄O 422.55 g/mol ~3.8 Low
(Compound 3) C₂₆H₂₅NO₃S 431.55 g/mol ~3.2 Moderate

Key Observations :

  • The methylsulfanyl group increases molecular weight and logP compared to methyl or hydroxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .

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